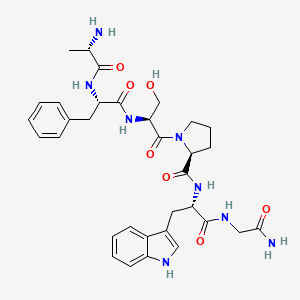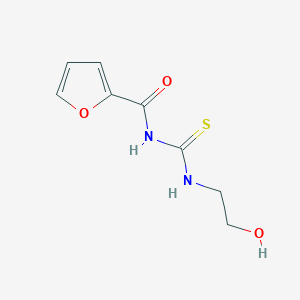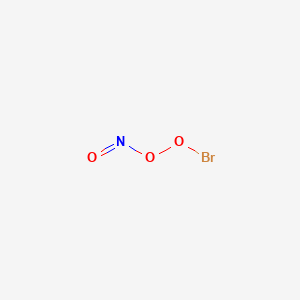
2,2',2''-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three 7-bromo-9,9-dipropyl-9H-fluorene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) typically involves a multi-step process. One common method includes the bromination of 9,9-dipropyl-9H-fluorene followed by a coupling reaction with benzene-1,3,5-triyl trihalide. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The fluorene moieties can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield methoxy-substituted derivatives.
科学的研究の応用
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
作用機序
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) involves its interaction with molecular targets through its electronic and steric properties. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces, influencing its behavior in various applications. The pathways involved often include electron transfer processes and conformational changes that affect its reactivity and stability.
類似化合物との比較
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Similar in structure but with acetonitrile groups instead of fluorene moieties.
Benzene-1,3,5-triyl triformate: Contains formate groups instead of brominated fluorene groups.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) is unique due to its combination of brominated fluorene groups and a central benzene core, providing distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and structural stability.
特性
CAS番号 |
500224-48-6 |
|---|---|
分子式 |
C63H63Br3 |
分子量 |
1059.9 g/mol |
IUPAC名 |
2-[3,5-bis(7-bromo-9,9-dipropylfluoren-2-yl)phenyl]-7-bromo-9,9-dipropylfluorene |
InChI |
InChI=1S/C63H63Br3/c1-7-25-61(26-8-2)55-34-40(13-19-49(55)52-22-16-46(64)37-58(52)61)43-31-44(41-14-20-50-53-23-17-47(65)38-59(53)62(27-9-3,28-10-4)56(50)35-41)33-45(32-43)42-15-21-51-54-24-18-48(66)39-60(54)63(29-11-5,30-12-6)57(51)36-42/h13-24,31-39H,7-12,25-30H2,1-6H3 |
InChIキー |
QAWREBVAAYUYPO-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C2=C(C=CC(=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)C6=C(C5(CCC)CCC)C=C(C=C6)Br)C7=CC8=C(C=C7)C9=C(C8(CCC)CCC)C=C(C=C9)Br)C2=C1C=C(C=C2)Br)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)



![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)

![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)
